4-(3-ethylphenoxy)piperidine hydrochloride
Description
4-(3-Ethylphenoxy)piperidine hydrochloride is a piperidine derivative where the piperidine ring is substituted at the 4-position with a phenoxy group bearing a 3-ethyl substituent.
Properties
IUPAC Name |
4-(3-ethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-11-4-3-5-13(10-11)15-12-6-8-14-9-7-12;/h3-5,10,12,14H,2,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYCXJYWXNGBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-ethylphenoxy)piperidine hydrochloride involves several steps. One common method includes the reaction of 3-ethylphenol with piperidine in the presence of a suitable base to form 4-(3-ethylphenoxy)piperidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
4-(3-ethylphenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-ethylphenoxy)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(3-ethylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Properties
The following table compares key structural and molecular features of 4-(3-ethylphenoxy)piperidine hydrochloride with its analogs:
Functional Group Impact on Properties
- Ethyl and methoxy groups offer moderate hydrophobicity .
- Electron Effects: Nitro (NO₂) groups (e.g., ) increase electrophilicity, influencing reactivity in synthesis. Chlorine (Cl) substituents (e.g., ) may enhance binding affinity in target interactions.
Biological Activity
4-(3-ethylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76 g/mol. It belongs to the class of piperidine derivatives and has garnered attention for its potential biological activities, particularly in pharmacological research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H20ClNO
- Molecular Weight : 241.76 g/mol
- Structure : The compound features a piperidine ring substituted with a 3-ethylphenoxy group, which is crucial for its biological interactions.
Research indicates that this compound modulates the activity of specific enzymes and receptors, influencing various biological pathways. The exact mechanisms depend on the biological context, but some key actions include:
- Enzyme Modulation : The compound has been shown to interact with enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
- Receptor Interaction : It may bind to specific receptors, influencing neurotransmission and other physiological responses.
Biological Activities
The compound exhibits several notable biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by modulating inflammatory mediators.
- Analgesic Properties : There is potential for use as an analgesic, addressing pain without the addictive properties associated with opioids.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Enzyme Inhibition :
A study demonstrated that this compound could inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation pathways. Inhibition of sEH leads to increased levels of epoxy-fatty acids (EpFAs), which are known to have anti-inflammatory effects . -
Therapeutic Applications :
Research has indicated potential applications in treating neuropathic pain and other inflammatory conditions. For instance, a case study highlighted its effectiveness in reducing pain in animal models without significant side effects . -
Comparative Analysis :
Comparative studies with similar compounds revealed that this compound possesses unique properties that enhance its therapeutic potential. For example, it was found to have a higher selectivity for certain receptors compared to structurally similar compounds.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 g/mol |
| Biological Activities | Anti-inflammatory, Analgesic |
| Mechanism of Action | Enzyme inhibition, Receptor modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
